molecular formula C16H20ClN3O3 B2975923 N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 941963-65-1

N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2975923
CAS No.: 941963-65-1
M. Wt: 337.8
InChI Key: JHDQEHTYAWEKTK-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalyl) backbone. The N1 position is substituted with a 2-chlorobenzyl group, while the N2 position features a 3-(2-oxopyrrolidin-1-yl)propyl chain. The pyrrolidinone ring at the N2 side chain contributes to conformational flexibility and hydrogen-bonding capacity, which may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c17-13-6-2-1-5-12(13)11-19-16(23)15(22)18-8-4-10-20-9-3-7-14(20)21/h1-2,5-6H,3-4,7-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDQEHTYAWEKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula: C16H20ClN3O3
  • Molecular Weight: 337.8 g/mol
  • CAS Number: 941963-65-1

The compound is believed to exert its biological effects through interactions with specific molecular targets. It may modulate pathways related to cell signaling and gene expression, potentially influencing cellular behavior such as proliferation and apoptosis. The binding affinity and specificity to biological receptors are crucial for its efficacy in therapeutic applications.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that oxalamide derivatives can possess significant antibacterial properties. For instance, compounds with halogen substitutions have demonstrated enhanced activity against gram-positive bacteria and mycobacteria. The introduction of a chlorobenzyl moiety is hypothesized to increase the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy .

Anticancer Activity

The cytotoxic profile of similar oxalamide derivatives has been evaluated against several cancer cell lines. Research indicates that these compounds can inhibit the growth of cancer cells while exhibiting low toxicity towards normal cells. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can lead to increased potency against specific tumor types .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of oxalamide derivatives for their antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. Among the tested compounds, those structurally related to this compound showed promising results, with some demonstrating submicromolar activity against resistant strains .

CompoundActivity Against S. aureusActivity Against M. tuberculosis
Compound AYes (Submicromolar)Yes (Effective)
Compound BModerateNo
This compoundHigh (Pending Evaluation)High (Pending Evaluation)

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of various oxalamide derivatives were assessed using MTT assays on HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting potential as anticancer agents .

Cell LineIC50 Value (µM)Remarks
HCT-1165.0High sensitivity
HeLa7.5Moderate sensitivity
Normal Cells>50Low toxicity observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related oxalamide derivatives from the literature:

Compound Name N1 Substituent N2 Substituent Key Physicochemical Properties Reference
N1-(2-Chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide 2-Chlorobenzyl 3-(2-Oxopyrrolidin-1-yl)propyl Not reported (inferred: moderate logP, ~3–4)
N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (117) 4-Chlorophenyl 2-(4-Hydroxyphenyl)propyl White solid, 51% yield; confirmed by NMR
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl Benzyloxy Purity >90%, m.p. >210°C; confirmed by NMR
N1-(4-Chlorobenzyloxy)-N2-(adamant-2-yl)oxalamide (10) 4-Chlorobenzyloxy Adamant-2-yl Purity >90%, m.p. >210°C; HRMS
N1-(3-Phenylpropyl)-N2-(benzyloxy)oxalamide (3) 3-Phenylpropyl Benzyloxy Purity >90%, confirmed by NMR

Key Observations:

  • Substituent Effects on Lipophilicity: The 2-chlorobenzyl group in the target compound likely increases lipophilicity compared to polar N2 substituents (e.g., 4-hydroxyphenylpropyl in compound 117) .
  • Hydrogen-Bonding Capacity: The pyrrolidinone ring in the target compound’s N2 chain may enhance solubility and hydrogen-bonding interactions relative to non-polar groups like benzyloxy .

Structure-Activity Relationships (SAR)

  • N1 Substituents:
    • Chlorinated Aromatics: 2-Chlorobenzyl (target) vs. 4-chlorophenyl (compound 117): Ortho-substitution may sterically hinder interactions compared to para-substitution, affecting target engagement .
    • Adamantyl Groups: Bulky adamantyl substituents (e.g., compound 6) improve metabolic stability but may reduce solubility .
  • N2 Substituents: Pyrrolidinone vs. Benzyloxy: The pyrrolidinone group (target) offers hydrogen-bond donors/acceptors, contrasting with the ether oxygen in benzyloxy derivatives (compound 3), which primarily contribute to lipophilicity .

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